molecular formula C11H21NO4 B2932290 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid CAS No. 1490249-28-9

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

Cat. No.: B2932290
CAS No.: 1490249-28-9
M. Wt: 231.292
InChI Key: ZMTFJZAKAIBBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine. Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, often involves continuous flow processes. These processes allow for efficient and scalable synthesis by continuously feeding reactants into a reactor and collecting the product . This method enhances the overall yield and purity of the product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
  • 2-(tert-Butoxycarbonylamino)-1-ethanol

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is unique due to its specific structure, which includes a pentanoic acid backbone and a Boc-protected amino group. This combination provides stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTFJZAKAIBBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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